1H-Imidazole-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically the imidazole derivatives. It is classified under carboxylic acids due to the presence of the carboxyl group (-COOH). This compound can be synthesized from various imidazole derivatives and is often found in nature or can be derived from biological sources. Its structural formula is represented as C4H4N2O2.
The synthesis of 1H-imidazole-2-carboxylic acid can be achieved through several methods:
The molecular structure of 1H-imidazole-2-carboxylic acid consists of an imidazole ring fused with a carboxylic acid group. The key features include:
1H-Imidazole-2-carboxylic acid participates in various chemical reactions:
The mechanism of action for 1H-imidazole-2-carboxylic acid primarily revolves around its ability to inhibit metallo-β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective.
1H-Imidazole-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 1H-imidazole-2-carboxylic acid are diverse:
The chemical exploration leading to 1H-imidazole-2-carboxylic acid originates from foundational work on the imidazole scaffold. German chemist Heinrich Debus first synthesized imidazole (termed "glyoxaline") in 1858 via the condensation of glyoxal, formaldehyde, and ammonia. This method, though low-yielding, established access to the core heterocycle [2]. The specific compound 1H-imidazole-2-carboxylic acid emerged as a derivative of this parent structure, with systematic investigations into its carboxylated form gaining significant traction in the late 20th and early 21st centuries. Its distinction from isomeric forms (e.g., 1H-imidazole-4-carboxylic acid, found in histidine) became biochemically and synthetically relevant. The compound's significance grew as researchers recognized its potential as a metal-binding pharmacophore, particularly in targeting metalloenzymes. While not a natural product itself, its structural relationship to biologically critical molecules like histidine and purines positioned it as a valuable synthetic target and a scaffold for medicinal chemistry optimization [2] [6] .
1H-Imidazole-2-carboxylic acid (molecular formula C₄H₄N₂O₂, PubChem CID: 574321 [4]) possesses unique physicochemical properties critical to its reactivity and biological interactions. Key structural features include:
This confluence of features – metal chelation, amphoterism, directional hydrogen bonding, and aromatic stability – makes 1H-imidazole-2-carboxylic acid a privileged scaffold in designing bioactive molecules, especially those targeting metalloenzymes.
1H-Imidazole-2-carboxylic acid (ICA) derivatives represent a highly promising class of inhibitors combating one of the most pressing challenges in modern medicine: metallo-β-lactamase (MBL)-mediated antimicrobial resistance. MBLs, particularly the B1 subclass (e.g., VIM, NDM, IMP enzymes), hydrolyze and inactivate nearly all β-lactam antibiotics, including last-resort carbapenems. Crucially, no clinically approved MBL inhibitors exist, rendering infections caused by MBL-producing Gram-negative pathogens (like Pseudomonas aeruginosa and Escherichia coli) extremely difficult to treat [1] [3] [7].
ICA derivatives function as potent, competitive inhibitors targeting the active site di-zinc center of B1 MBLs. Crystallographic studies reveal the canonical binding mode:
Table 1: Key Structure-Activity Relationship (SAR) Findings for ICA Derivatives as MBL Inhibitors
Position Modified | Key Structural Features | Impact on MBL Inhibition | Example Compound & Potency |
---|---|---|---|
Core (ICA itself) | 1H-Imidazole-2-carboxylic acid (Metal Binding Pharmacophore, MBP) | Provides essential Zn²⁺ coordination; Core scaffold potency | Foundational scaffold (Moderate potency) |
1-Position (N-H substitution) | Benzyl (Compound 1) | Improved potency over unsubstituted ICA; Initial lead | 1 (VIM-2 IC₅₀ improved) |
Optimized aromatic/heteroaromatic substituents (e.g., pyridylmethyl, thiazolylmethyl) (Compound 55) | Enhanced interactions with L3/L10 loops; Improved penetration into Gram-negative bacteria; Key for broad-spectrum potential | 55: VIM-2 IC₅₀ ~nM range; Synergy with MER vs. clinical P. aeruginosa; Reduced MIC of MER by ≥16-fold | |
Replacement with other MBPs (e.g., thiazole-4-carboxylic acid) | Generally decreased potency, highlighting specificity of ICA core | - | |
4- or 5-Position | Introduction of small alkyl or functional groups | Modulated potency and physicochemical properties; Less critical than N1-substitution for high potency against VIMs | Variable effects |
Carboxylic Acid Bioisosteres | Sulfamoyl heteroarylcarboxylic acids | Alternative chemotypes explored, but ICA derivatives often superior for VIM inhibition | - |
Research has demonstrated exceptional potency for optimized ICA derivatives. Compound 28 exhibited IC₅₀ values of 0.018 µM against both VIM-2 and VIM-5 enzymes [1]. Microbiological synergy studies showed that several ICA derivatives, at concentrations as low as 1 µg/mL, reduced the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold against MBL-producing E. coli and clinical isolates of P. aeruginosa [1] [3]. Compound 55 further demonstrated good pharmacokinetics and safety in preliminary in vivo studies, highlighting its potential as a clinical candidate [3] [7]. The primary focus has been on combating Verona Integron-encoded MBLs (VIM-type), where ICA derivatives show particularly high efficacy, offering a pathway to restore carbapenem activity against these formidable resistance determinants [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: